Methyl cyclopentanecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclopentanecarboximidate is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclopentanecarboxylic acid and is often used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of other chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cyclopentanecarboximidate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under reflux conditions and requires a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl cyclopentanecarboximidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopentanecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into cyclopentylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclopentanecarboxylic acid, cyclopentylamine, and various substituted cyclopentanecarboximidates .
Scientific Research Applications
Methyl cyclopentanecarboximidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug development studies.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl cyclopentanecarboximidate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The compound’s reactivity is influenced by the presence of functional groups and the overall molecular structure .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: A precursor in the synthesis of methyl cyclopentanecarboximidate.
Cyclopentylamine: A reduction product of this compound.
Methyl cyclopentanecarboxylate: An ester derivative with similar reactivity.
Uniqueness
This compound is unique due to its versatile reactivity and its role as an intermediate in various chemical processes. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
methyl cyclopentanecarboximidate |
InChI |
InChI=1S/C7H13NO/c1-9-7(8)6-4-2-3-5-6/h6,8H,2-5H2,1H3 |
InChI Key |
ZWFBNNNANATSGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.